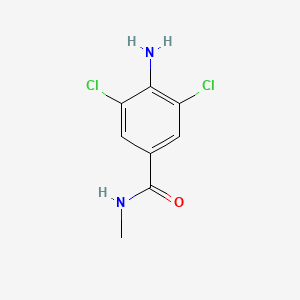

4-amino-3,5-dicloro-N-metilbenzamida

Descripción general

Descripción

“4-amino-3,5-dichloro-N-methylbenzamide” is a chemical compound with the CAS Number: 63887-30-9 . It has a molecular weight of 219.07 and its IUPAC name is 4-amino-3,5-dichloro-N-methylbenzamide . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of benzamides, which includes “4-amino-3,5-dichloro-N-methylbenzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The InChI code for “4-amino-3,5-dichloro-N-methylbenzamide” is 1S/C8H8Cl2N2O/c1-12-8(13)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

“4-amino-3,5-dichloro-N-methylbenzamide” is a powder that is stored at room temperature . It has a melting point of 185-186 degrees Celsius .Mecanismo De Acción

The mechanism of action of 4-amino-3,5-dichloro-N-methylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. This inhibition leads to the suppression of tumor growth and the protection of neurons from damage.

Biochemical and Physiological Effects:

4-amino-3,5-dichloro-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the suppression of angiogenesis (the formation of new blood vessels). In addition, 4-amino-3,5-dichloro-N-methylbenzamide has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-amino-3,5-dichloro-N-methylbenzamide in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying the mechanisms of cell growth and division. However, one limitation of using 4-amino-3,5-dichloro-N-methylbenzamide is its potential toxicity, which may limit its use in certain experiments.

Direcciones Futuras

There are many potential future directions for research on 4-amino-3,5-dichloro-N-methylbenzamide, including the development of new cancer therapies, the investigation of its neuroprotective effects, and the study of its potential use in drug discovery. In addition, further research is needed to fully understand the mechanism of action of 4-amino-3,5-dichloro-N-methylbenzamide and to identify any potential side effects or limitations of its use.

In conclusion, 4-amino-3,5-dichloro-N-methylbenzamide is a chemical compound with a wide range of potential applications in scientific research. Its anti-tumor and neuroprotective effects make it a promising candidate for the development of new therapies, and its ability to selectively target certain enzymes and proteins makes it a useful tool for studying cell growth and division. However, further research is needed to fully understand the mechanism of action of 4-amino-3,5-dichloro-N-methylbenzamide and to identify any potential limitations or side effects of its use.

Aplicaciones Científicas De Investigación

Degradación de herbicidas

La 4-amino-3,5-dicloro-N-metilbenzamida es un derivado del fluroxypyr, un herbicida ampliamente utilizado. Se ha descubierto que la aplicación de materia orgánica disuelta (DOM) derivada de lodos y paja a suelos contaminados con fluroxypyr aumentó la degradación del fluroxypyr . Los factores ambientales como la temperatura, la humedad, el microbio del suelo y el tipo de suelo podrían afectar la tasa de disipación del fluroxypyr .

Síntesis de benzamidas

El compuesto se puede sintetizar mediante la condensación directa de ácidos carboxílicos y aminas bajo irradiación ultrasónica en presencia de un líquido iónico ácido de Lewis inmovilizado en tierra de diatomeas . Este método es ventajoso debido a su uso de un catalizador superior y recuperable, tiempos de reacción cortos, procedimiento simple, proceso de alto rendimiento y ecológico .

Aplicaciones farmacéuticas

Las benzamidas, que incluyen la this compound, se utilizan ampliamente en la industria farmacéutica. Se encuentran en las estructuras de posibles compuestos farmacológicos como loperamida (antidiarreico), acetaminofén (analgésico), lidocaína (anestésico local), atorvastatina (reductor del colesterol), lisinopril (inhibidor de la enzima convertidora de angiotensina), valsartán (bloqueo de los receptores de angiotensina-II), sorafenib y diltiazem (bloqueadores de los canales de calcio utilizados en el tratamiento de la angina y la hipertensión), lipitor y vyvanse, que se han utilizado ampliamente para el tratamiento del cáncer, la hipercolesterolemia y la hiperactividad juvenil, respectivamente .

Aplicaciones industriales

Los compuestos amida, incluidas las benzamidas, también se utilizan ampliamente en industrias como el papel, el plástico y el caucho . También se utilizan como producto intermedio en la síntesis de agentes terapéuticos .

Actividad antiplaquetaria

Los derivados amida, incluida la this compound, también muestran actividad antiplaquetaria .

Investigación de estabilidad térmica

También se están llevando a cabo investigaciones sobre la estabilidad térmica de la this compound .

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-3,5-dichloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-12-8(13)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCIKDGTRYRDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50980787 | |

| Record name | 4-Amino-3,5-dichloro-N-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63887-30-9 | |

| Record name | Benzamide, 4-amino-3,5-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dichloro-N-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dichloro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(E)-hydroxyiminomethyl]phenyl] 4-bromobenzoate](/img/structure/B1659131.png)

![N-[[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B1659135.png)

![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B1659138.png)

![1-[5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea](/img/structure/B1659139.png)

![8-Chloro-3-[(3-chloroquinolin-8-yl)oxy]-6-(hydroxymethyl)naphthalen-2-ol](/img/structure/B1659141.png)

![(5Z)-5-[[3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659143.png)

![(5Z)-5-[[4-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659144.png)

![(5Z)-5-[[3-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659145.png)

![(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659146.png)